molecular formula C7H5BrN2 B3243695 8-Bromopyrrolo[1,2-a]pyrazine CAS No. 158945-75-6

8-Bromopyrrolo[1,2-a]pyrazine

Cat. No.: B3243695
CAS No.: 158945-75-6
M. Wt: 197.03 g/mol
InChI Key: JAWPPHZOTHDDAH-UHFFFAOYSA-N
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Description

8-Bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused with a pyrazine ring. This compound is known for its unique structure and properties, making it valuable in various scientific research applications, including pharmaceuticals, organic electronics, and materials science .

Safety and Hazards

The safety information for 8-Bromopyrrolo[1,2-a]pyrazine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

8-Bromopyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating cell signaling pathways. The compound’s interaction with kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular functions . Additionally, this compound has shown potential in inhibiting the activity of certain enzymes involved in microbial metabolism, contributing to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Moreover, this compound can alter cellular metabolism by inhibiting key enzymes, leading to a reduction in the production of essential metabolites required for cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including the disruption of metabolic pathways and alteration of gene expression. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive responses in cells, altering their sensitivity to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects have been observed. These effects include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks associated with high doses of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its affinity for specific binding proteins and its ability to penetrate biological barriers .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting transcription and translation processes . Additionally, the compound can accumulate in the mitochondria, influencing mitochondrial function and energy production .

Preparation Methods

The synthesis of 8-Bromopyrrolo[1,2-a]pyrazine involves several methods, including cyclization, ring annulation, and direct C-H arylation . One common synthetic route involves the reaction of pyrrole derivatives with pyrazine derivatives under specific conditions. For example, Chervyakov et al. described a method involving the reaction of (Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones with oxalyl chloride, followed by reaction with water . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

8-Bromopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of pyrrolo[1,2-a]pyrazine-8-carboxylic acid, while substitution reactions can introduce different functional groups at the bromine position .

Comparison with Similar Compounds

Properties

IUPAC Name

8-bromopyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-5-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPPHZOTHDDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=CC2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308382
Record name 8-Bromopyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158945-75-6
Record name 8-Bromopyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158945-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromopyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromopyrrolo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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